molecular formula C16H16N4 B12249604 4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile

4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile

Cat. No.: B12249604
M. Wt: 264.32 g/mol
InChI Key: ZVPCXQZPWGCBNN-UHFFFAOYSA-N
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Description

4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a phenyl group, a pyrazinyl group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing, use of specific catalysts, and purification through recrystallization or chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while reduction could produce a fully saturated piperidine ring .

Scientific Research Applications

4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1-(pyrazin-2-yl)piperidine-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-phenyl-1-pyrazin-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H16N4/c17-13-16(14-4-2-1-3-5-14)6-10-20(11-7-16)15-12-18-8-9-19-15/h1-5,8-9,12H,6-7,10-11H2

InChI Key

ZVPCXQZPWGCBNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

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